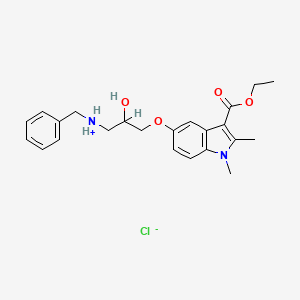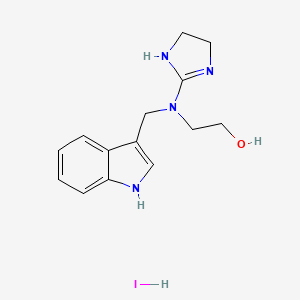![molecular formula C17H12CuN2O3 B13769951 Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- CAS No. 67828-23-3](/img/structure/B13769951.png)
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- is a complex organic compound that features a copper ion coordinated with a naphthalenecarboxylate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- typically involves the reaction of copper salts with the corresponding naphthalenecarboxylate ligand under controlled conditions. The reaction is often carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where copper salts and naphthalenecarboxylate ligands are mixed in reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its coordination environment and electronic properties.
Reduction: Reduction reactions can alter the oxidation state of the copper ion, affecting the compound’s reactivity and stability.
Substitution: Ligand substitution reactions can occur, where the naphthalenecarboxylate ligand is replaced by other ligands, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes with altered ligand environments, while reduction could produce copper(I) species.
Scientific Research Applications
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including dyes and pigments, due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- involves its interaction with molecular targets such as enzymes and receptors. The copper ion can coordinate with various biomolecules, altering their structure and function. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar coordination properties but different applications.
Sulfur Compounds: Share some chemical reactivity with copper complexes but have distinct uses and properties.
Uniqueness
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- is unique due to its specific ligand coordination and the resulting electronic properties. This uniqueness makes it valuable in applications requiring precise control over reactivity and stability.
Properties
CAS No. |
67828-23-3 |
|---|---|
Molecular Formula |
C17H12CuN2O3 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
copper;3-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H12N2O3.Cu/c20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h1-10,20H,(H,21,22); |
InChI Key |
LWKWRIWQOAHOAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide](/img/structure/B13769878.png)
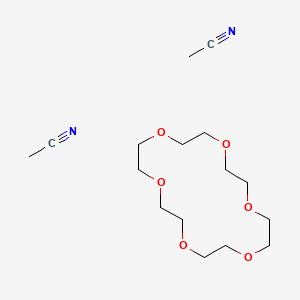
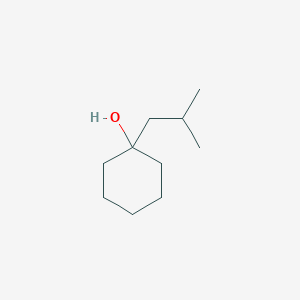
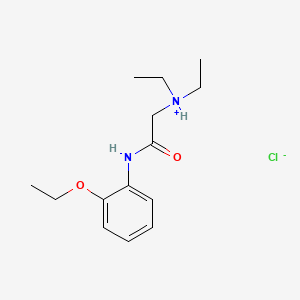
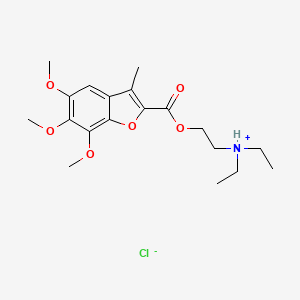
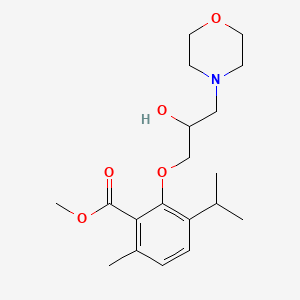
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769927.png)
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
